molecular formula C12H13NO3S B11728762 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine

2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine

Cat. No.: B11728762
M. Wt: 251.30 g/mol
InChI Key: HZWJQBNSBQWWQO-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine (CAS 1177327-36-4) is a high-purity chemical building block designed for research and development applications. This compound features a molecular formula of C12H13NO3S and a molecular weight of 251.30 g/mol . Its unique structure incorporates both a furan heterocycle and a phenylsulfonyl group, making it a valuable scaffold in medicinal chemistry and organic synthesis. The furan ring is a recognized bioactive motif, frequently explored in the development of cardiovascular agents and other therapeutic compounds due to its versatile interactions with biological targets . As a specialized building block, this compound is intended for use in the synthesis of more complex molecules, such as in the construction of hybrid compounds that combine multiple pharmacophores to enhance receptor-binding affinity and selectivity . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions are recommended to maintain the integrity of the product.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-(furan-2-yl)ethanamine

InChI

InChI=1S/C12H13NO3S/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10/h1-8,12H,9,13H2

InChI Key

HZWJQBNSBQWWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-2-(phenylsulfonyl)ethane

Bromination of ethyl phenyl sulfone via N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) yields 2-bromo-2-(phenylsulfonyl)ethane.

Procedure

  • NBS (1.1 equiv), AIBN (0.1 equiv), CCl4, reflux for 6 hours.

  • Isolation: Distillation under reduced pressure.

Furan-2-yl Lithium Addition

A Grignard reagent (furan-2-yl lithium) is prepared by treating furan with n-butyllithium in THF at −78°C. This nucleophile attacks the brominated sulfone, displacing bromide and forming the carbon-furan bond.

Key Steps

  • Temperature: −78°C to room temperature, 4 hours.

  • Quenching: Saturated NH4Cl, extraction with diethyl ether.

  • Yield: ~55% after distillation.

Michael Addition to an α,β-Unsaturated Sulfone

Synthesis of Phenyl Vinyl Sulfone

Phenyl vinyl sulfone is prepared via oxidation of styryl phenyl sulfoxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane.

Oxidation Parameters

  • mCPBA (1.5 equiv), 0°C to room temperature, 2 hours.

  • Purity: >95% by NMR.

Conjugate Addition of Furan-2-yl Lithium

The α,β-unsaturated sulfone undergoes Michael addition with furan-2-yl lithium, forming a β-sulfonyl adduct.

Reaction Details

  • Furan-2-yl lithium (1.1 equiv), THF, −78°C, 1 hour.

  • Workup: Aqueous NH4Cl, extraction with ethyl acetate.

  • Yield: ~60%.

Reduction to Primary Amine

The adduct is reduced using lithium aluminum hydride (LiAlH4) in ether, converting the carbonyl to a methylene amine.

Reduction Conditions

  • LiAlH4 (2.0 equiv), dry ether, reflux for 4 hours.

  • Isolation: Acidic workup (HCl), neutralization (NaOH).

  • Final Yield: ~58%.

Mannich Reaction with Sulfonamide

Three-Component Condensation

A Mannich reaction condenses 2-furaldehyde , phenylsulfonamide , and formaldehyde in ethanol with catalytic acetic acid.

Optimized Protocol

  • Molar Ratio: 1:1:1.2 (aldehyde:sulfonamide:formaldehyde).

  • Catalyst: Acetic acid (10 mol%), 12 hours at 60°C.

  • Intermediate: β-Amino sulfone imine.

Imine Reduction

The imine is reduced to the amine using sodium borohydride (NaBH4) in methanol.

Reduction Parameters

  • NaBH4 (2.0 equiv), 0°C to room temperature, 2 hours.

  • Yield: ~50% after chromatography.

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)
Reductive AminationHigh functional group toleranceRequires pre-sulfonylated ketone65–70
Nucleophilic Sub.Straightforward halide displacementLow yields in Grignard step50
Michael AdditionStereoselective adduct formationSensitive to moisture/oxygen58–60
Mannich ReactionOne-pot three-component synthesisCompeting side reactions50

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide or removed entirely.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylsulfonyl group may yield phenylsulfides.

Scientific Research Applications

Overview

2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the furan ring and phenylsulfonyl group, contribute to its diverse applications.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Anti-inflammatory Properties : Compounds featuring sulfonamide groups have been investigated for their ability to inhibit inflammatory mediators, providing a potential therapeutic approach for conditions like arthritis and other inflammatory diseases.

Enzyme Inhibition

Studies have shown that 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine may act as an enzyme inhibitor. This activity is crucial for developing drugs targeting specific enzymes involved in disease pathways, including those related to cancer and metabolic disorders.

The compound's biological activity extends to various areas:

  • Antimicrobial Effects : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential use in developing new antimicrobial agents.
  • Neuroprotective Effects : Some derivatives of furan-containing compounds are being studied for their neuroprotective properties, which could lead to advancements in treating neurodegenerative diseases.

Data Tables

Application Area Potential Effects Mechanism of Action
Anticancer ActivityInhibition of cancer cell proliferationModulation of apoptosis and signaling pathways
Anti-inflammatory PropertiesReduction of inflammatory mediator releaseInhibition of cyclooxygenase enzymes
Enzyme InhibitionTargeting specific metabolic pathwaysCompetitive inhibition of enzyme activity
Antimicrobial EffectsEfficacy against bacterial strainsDisruption of bacterial cell wall synthesis
Neuroprotective EffectsProtection against neuronal damageModulation of oxidative stress and apoptosis

Case Studies

  • Anticancer Research : A study focused on derivatives of furan-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship indicated that modifications to the sulfonamide group enhanced inhibitory effects on cell growth.
  • Anti-inflammatory Activity : Research on sulfonamide derivatives revealed their ability to reduce inflammation in animal models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines, showcasing the compound's therapeutic potential.
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibitory properties highlighted the compound's effectiveness against specific targets involved in cancer metabolism, paving the way for further drug development.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and phenylsulfonyl groups could play a role in these interactions by providing specific binding affinities or reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine with key analogs, focusing on structural features, substituent effects, and reported properties:

Compound Molecular Formula Key Substituents Reported Properties References
2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine C₁₂H₁₃NO₃S Furan-2-yl, phenylsulfonyl, ethanamine Limited direct data; inferred polarity from sulfonyl group; potential chiral resolution applications.
N-[2-(Benzenesulfonyl)-2-bromoethyl]cyclohexanamine C₁₄H₂₀BrNO₂S Bromo, cyclohexyl, phenylsulfonyl Enhanced electrophilicity due to bromo group; used in synthetic intermediates.
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethanamine C₁₁H₁₈N₂OS Dimethylaminomethyl, sulfanyl, furan Ranitidine Impurity B; sulfanyl group increases nucleophilicity vs. sulfonyl analogs.
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) C₁₀H₁₅NO₂ 2,5-Dimethoxyphenyl Psychoactive phenethylamine; lacks sulfonyl group, reducing polarity and metabolic stability.
(S)-1-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-ol C₁₂H₁₂O₄S Hydroxyl, phenylsulfonyl, furan Chiral alcohol derivative; demonstrates enantioselective synthesis routes.

Key Observations:

Substituent Effects on Reactivity :

  • The bromo substituent in N-[2-(Benzenesulfonyl)-2-bromoethyl]cyclohexanamine () increases electrophilicity, enabling nucleophilic substitution reactions absent in the parent compound.
  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (e.g., in the target compound) enhance polarity and oxidative stability compared to sulfanyl analogs (e.g., Ranitidine Impurity B), which are more nucleophilic .

Biological Activity :

  • Phenethylamine derivatives like 2C-H () exhibit psychoactive properties due to their unmodified amine groups and aromatic substituents. In contrast, sulfonyl-containing analogs like the target compound are less likely to cross the blood-brain barrier due to increased polarity.

Pharmaceutical Relevance :

  • The target compound’s structural similarity to Ranitidine Impurity B () underscores its role in quality control during drug manufacturing, where sulfonyl and furan motifs are critical for impurity profiling.

Biological Activity

2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring and a phenylsulfonyl group. These components are known to confer various biological activities, making this compound a potential candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine is C₁₃H₁₅N₁O₂S, with a molecular weight of approximately 265.34 g/mol. The presence of the furan moiety enhances its aromatic properties, while the phenylsulfonyl group contributes to its reactivity and solubility in different solvents. This compound is anticipated to possess pharmacological properties, potentially acting as an anti-inflammatory or antimicrobial agent due to the biological activity associated with similar compounds.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds containing furan rings often exhibit antimicrobial properties. For instance, derivatives of furan have been shown to possess significant antibacterial and antifungal activities. The mechanism typically involves the inhibition of key enzymes or disruption of cell wall synthesis in pathogens .

2. Anti-inflammatory Effects
The phenylsulfonyl group in 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine may enhance its potential as an anti-inflammatory agent. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound could be effective in treating inflammatory diseases .

3. Enzyme Inhibition
Studies on related furan derivatives have shown promising results in inhibiting enzymes such as tyrosinase, which is involved in melanin production. For example, a study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives highlighted their potent inhibitory activity against mushroom tyrosinase, indicating that modifications to the furan structure could enhance enzyme inhibition . This suggests that 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine may also exhibit similar enzyme inhibitory effects.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureBiological ActivityKey Findings
2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamineStructureAntimicrobial, Anti-inflammatoryPotential for drug development
(E)-1-(furan-2-yl)prop-2-en-1-oneStructureTyrosinase InhibitorIC50 = 0.0433 µM for monophenolase
Ethyl 5-(4-chlorophenoxy)-3-phenyloxazoleStructureAntibacterialEnhanced activity compared to controls

Case Study: Tyrosinase Inhibition

A study demonstrated that certain furan derivatives can significantly inhibit tyrosinase activity, which is crucial for melanin synthesis. The compound exhibited an IC50 value indicating potent inhibition, suggesting that structural modifications can lead to enhanced biological activity against pigmentation disorders .

The biological activity of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine likely involves interaction with specific molecular targets such as enzymes or receptors. The furan moiety may facilitate binding to active sites of enzymes, while the phenylsulfonyl group may modulate receptor activity, influencing various biochemical pathways .

Q & A

Q. What are the established synthetic routes for 2-(Furan-2-yl)-2-(phenylsulfonyl)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 2-(furan-2-yl)ethanamine using phenylsulfonyl chloride. Key steps include:
  • Reaction Setup : Dissolve 2-(furan-2-yl)ethanamine in anhydrous dichloromethane (DCM) under nitrogen. Add triethylamine (TEA) as a base to scavenge HCl.
  • Sulfonylation : Introduce phenylsulfonyl chloride dropwise at 0–5°C to minimize side reactions. Stir for 12–24 hours at room temperature.
  • Workup : Extract the product via aqueous washes (e.g., 1M HCl, NaHCO₃), dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield Optimization : Excess sulfonyl chloride (1.2–1.5 equiv.) improves conversion, but prolonged reaction times may reduce purity due to hydrolysis. Typical yields range from 60–75% .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H NMR :
  • Furan protons: Doublet at δ 6.3–6.5 ppm (H-3 and H-4 of furan) and triplet at δ 7.4–7.6 ppm (H-5).
  • Ethaneamine backbone: Two doublets of doublets (δ 3.2–3.8 ppm) for the CH₂ groups adjacent to the sulfonyl moiety.
  • ¹³C NMR :
  • Sulfonyl carbon: δ 55–60 ppm (C-SO₂).
  • Furan carbons: δ 110–150 ppm (aromatic carbons).
  • IR : Strong S=O stretching vibrations at 1150–1300 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 281 (C₁₂H₁₃NO₃S⁺). Confirm fragmentation patterns (e.g., loss of SO₂Ph group at m/z 135) .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the compound's reactivity in nucleophilic or electrophilic reactions compared to other sulfonyl derivatives?

  • Methodological Answer : The phenylsulfonyl group is a strong electron-withdrawing group (EWG), which:
  • Enhances Acidity : The α-protons (adjacent to SO₂) exhibit increased acidity (pKa ~10–12), enabling deprotonation for alkylation or Michael additions.
  • Reduces Nucleophilicity : The amine group becomes less nucleophilic, requiring harsher conditions for acylation (e.g., acyl chlorides with TEA in DCM).
  • Comparison to Methylsulfonyl : Phenylsulfonyl derivatives show slower hydrolysis than methylsulfonyl analogs due to steric hindrance and resonance stabilization. Reactivity studies should use kinetic assays (e.g., monitoring hydrolysis via HPLC) .

Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
  • Dose-Response Curves : Test a wide concentration range (nM–μM) to identify biphasic effects.
  • Solubility Checks : Use DMSO stock solutions (<0.1% final concentration) with dynamic light scattering (DLS) to confirm no aggregation.
  • Enzyme Source Standardization : Compare results using recombinant vs. tissue-extracted enzymes (e.g., cytochrome P450 isoforms).
  • Positive/Negative Controls : Include known inhibitors/activators (e.g., furan-based antioxidants for ROS assays) to validate assay conditions .

Q. How can computational methods predict the compound’s binding affinity for neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with the NMDA receptor’s glycine-binding site. Key parameters:
  • Protonate the amine group at physiological pH.
  • Assign partial charges via AM1-BCC method.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the sulfonyl group and receptor residues (e.g., Arg499).
  • Validation : Compare predictions with radioligand displacement assays (³H-MK-801) to refine force fields .

Data Contradiction Analysis Example

Observed Discrepancy Potential Causes Resolution Strategy
Varying IC₅₀ in kinase inhibition assaysDifferences in ATP concentration (1 mM vs. 100 μM)Normalize data using Cheng-Prusoff equation for competitive inhibition
Opposite effects in ROS assaysCell type variability (cancer vs. primary cells)Repeat assays with isogenic cell lines and ROS probes (e.g., DCFH-DA vs. MitoSOX)

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